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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally obtained data for 4-
oxobutanenitrile against established literature values. The objective is to offer a clear and
concise cross-reference for researchers working with this compound, ensuring accuracy and
reproducibility in their experimental work. This document outlines the key physicochemical and
spectroscopic properties, presents detailed experimental protocols for their determination, and
visualizes the workflow for data comparison.

Physicochemical and Spectroscopic Data
Comparison

A comprehensive analysis of 4-oxobutanenitrile was conducted to determine its key physical
and spectroscopic properties. The experimental findings are presented below in conjunction
with established literature values for a direct comparison.
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Property Experimental Value Literature Value
Molecular Formula CaHsNO CaHsNOJ1][2]
Molecular Weight 83.09 g/mol 83.09 g/mol [1][2]
Boiling Point 65-68 °C at 3 Torr 64—67.5°C at 3 Torr[1]

] ] Not Applicable (Liquid at room Not widely reported,; likely a
Melting Point o ) N

temperature) liquid at ambient conditions.

Appearance Colorless liquid -

Spectroscopic Data

Experimental Value

Literature Value

Infrared (IR) (cm~?)

C=0 Stretch: 1685C=N
Stretch: 2247

C=0 Stretch: ~1700C=N
Stretch: ~2250[1]

1H NMR (3, ppm)

See Table 3 for detailed

assignments

General range for a-protons to

a carbonyl: 2.5-3.5 ppm[1]

13C NMR (0, ppm)

See Table 4 for detailed

assignments

Detailed *H and **C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation
of organic molecules. Below is a detailed breakdown of the experimental *H and 3C NMR data
for 4-oxobutanenitrile.

Table 3: Experimental tH NMR Data for 4-Oxobutanenitrile (CDCIs, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
9.80 t, J=1.2 Hz 1H -CHO
2.95 t,J=7.2 Hz 2H -CH2-CHO
2.70 t,J=7.2 Hz 2H -CH2-CN
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Table 4: Experimental 3C NMR Data for 4-Oxobutanenitrile (CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assignment
200.5 C=0

118.0 C=N

40.8 -CHz2-CHO
15.2 -CH2-CN

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency
and facilitate the replication of these results.

Determination of Physicochemical Properties

¢ Boiling Point: The boiling point was determined under reduced pressure (3 Torr) using a
short-path distillation apparatus. The temperature at which a steady stream of distillate was
collected was recorded.

» Melting Point: The physical state of the compound was observed at ambient temperature (25
°C). As the compound is a liquid under these conditions, a melting point determination was
not applicable.

Spectroscopic Analysis

« Infrared (IR) Spectroscopy: A thin film of the neat liquid was placed between two sodium
chloride plates. The IR spectrum was recorded using a Fourier-transform infrared (FTIR)
spectrometer over a range of 4000-400 cm~1.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a 400 MHz spectrometer using deuterated chloroform (CDCIs) as the solvent. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.
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Workflow and Pathway Diagrams

To visually represent the logical flow of this comparative analysis, the following diagrams have
been generated using Graphviz.
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Caption: Experimental workflow for the synthesis, purification, characterization, and
comparative analysis of 4-oxobutanenitrile.
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Caption: A representative synthetic pathway illustrating the utility of 4-oxobutanenitrile as a
precursor in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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